

Solvent selection for 1-(3-Chloro-2-fluorophenyl)biguanide recrystallization

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Compound of Interest

Compound Name:	1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride
CAS No.:	1030829-65-2
Cat. No.:	B2828029

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Application Note: Optimized Solvent Systems for the Purification of **1-(3-Chloro-2-fluorophenyl)biguanide Hydrochloride**

Executive Summary

This application note details the solvent selection and recrystallization protocols for 1-(3-Chloro-2-fluorophenyl)biguanide, specifically focusing on its hydrochloride salt form. This compound is a critical intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors and substituted dihydrotriazines.

Achieving high purity (>99.5%) is challenging due to the molecule's amphiphilic nature: it possesses a highly polar, hydrogen-bonding biguanide tail and a lipophilic, di-halogenated phenyl head. This guide provides a rational solvent screening strategy, a validated recrystallization protocol, and critical process parameters to ensure reproducible removal of unreacted aniline and dicyandiamide impurities.

Chemical Context & Solubility Profiling

The Physicochemical Challenge

The target molecule exhibits conflicting solubility behaviors driven by its two distinct moieties:

- The Biguanide Moiety: Highly basic (), hydrophilic, and capable of extensive hydrogen bonding. In its HCl salt form, it is ionic and water-soluble.
- The 3-Chloro-2-fluorophenyl Ring: Lipophilic and electron-withdrawing. The halogen substitution reduces the basicity of the adjacent nitrogen but significantly lowers water solubility compared to unsubstituted phenylbiguanide.

Impurity Profile

Effective recrystallization must separate the Product (P) from two distinct impurity classes:

- Impurity A (Hydrophobic): Unreacted 3-chloro-2-fluoroaniline. Soluble in alcohols and organics; insoluble in water.
- Impurity B (Hydrophilic): Dicyandiamide (Cyanoguanidine). Highly soluble in water; sparingly soluble in alcohols.
- Impurity C (Polymeric): Melamine derivatives/polymerized biguanides (trace). Insoluble in most solvents.

Solvent Screening Strategy

To balance yield and purity, we employ a "Polarity Tuning" approach. The goal is to find a solvent system where the temperature coefficient of solubility is high (steep solubility curve).

Table 1: Solvent Performance Matrix (100 mg Scale)

Solvent System	Solubility @ 25°C	Solubility @ Reflux	Impurity Rejection	Verdict
Water (pH 7)	Moderate	High	Excellent for Aniline	Good (Yield loss)
Ethanol (Abs)	Low	High	Poor for Aniline	Poor
Water/EtOH (90:10)	Low	Very High	Balanced	Optimal
Isopropanol (IPA)	Insoluble	Moderate	Good for Dicyandiamide	Anti-solvent only
Toluene	Insoluble	Insoluble	N/A	Wash solvent only

Scientific Rationale: Pure water is effective for removing lipophilic aniline impurities (which oil out or stay in mother liquor) but can lead to high yield losses due to the biguanide salt's inherent water solubility. Ethanol dissolves the aniline impurity too well, risking co-crystallization. A 90:10 Water:Ethanol mixture utilizes the "common ion effect" of the biguanide's polarity while providing enough organic character to keep trace aniline in solution during cooling.

Experimental Protocol: Recrystallization Workflow

Materials

- Crude Material: 1-(3-Chloro-2-fluorophenyl)biguanide HCl (Assumed purity ~85-90%).
- Solvent A: Deionized Water.
- Solvent B: Ethanol (95% or Absolute).
- Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heated funnel.

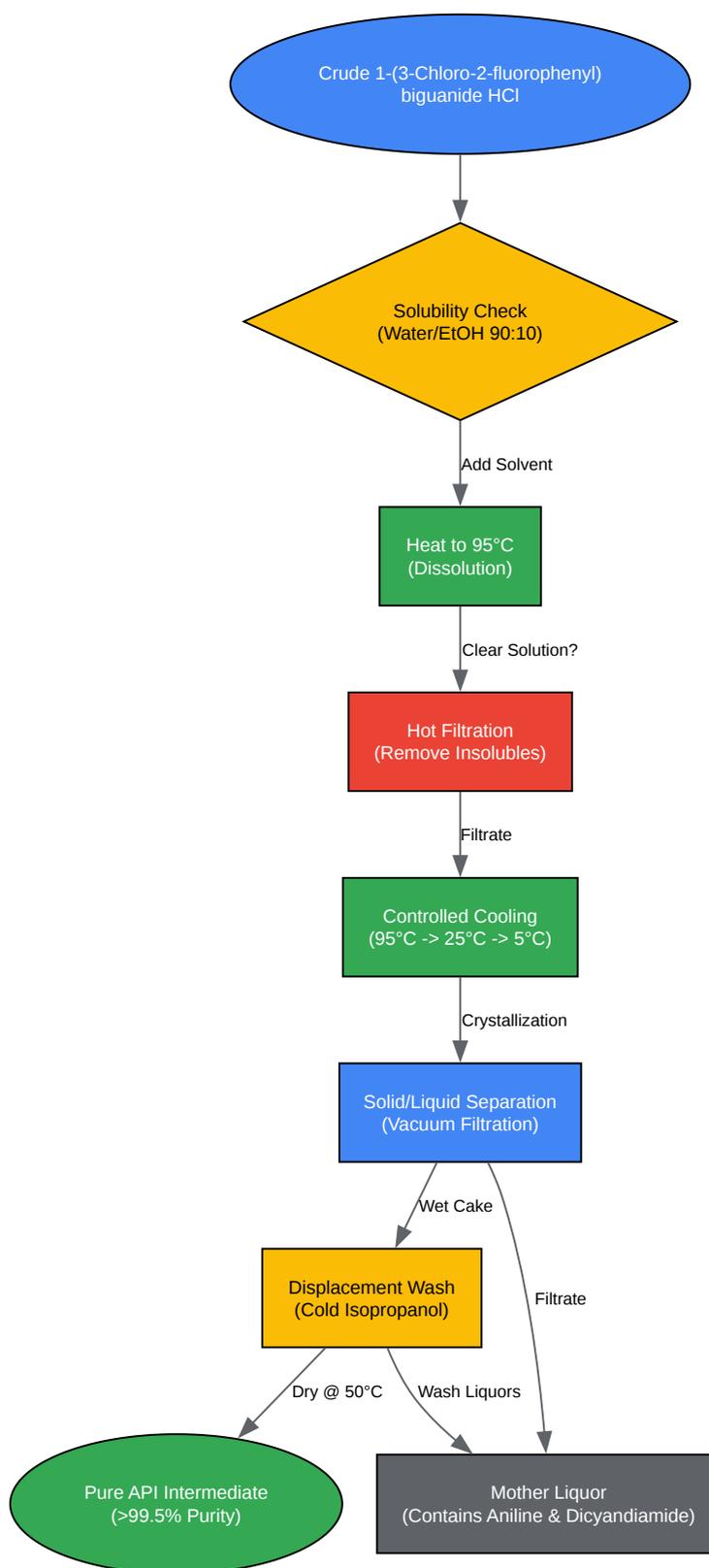
Step-by-Step Procedure

- Slurry Formation: Charge the crude solid (10.0 g) into a flask. Add Solvent A (Water) at a ratio of 8 mL per gram of solid (80 mL). Begin stirring.

- Thermal Dissolution: Heat the slurry to 95°C (near reflux). The solid should dissolve completely.
 - Checkpoint: If undissolved solids remain at 95°C, add Solvent B (Ethanol) dropwise (max 10% of total volume) until clear. If solids persist, they are likely inorganic salts or polymers; proceed to hot filtration.
- Hot Filtration (Critical Step): While maintaining 90-95°C, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble mechanical impurities (Impurity C).
- Controlled Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.
 - Note: Rapid cooling traps impurities. Stirring should be slow (60 RPM) to encourage large crystal growth.
- Deep Cooling: Once at room temperature, place the vessel in an ice bath (0-5°C) for 1 hour to maximize yield.
- Isolation: Filter the white crystalline solid under vacuum.
- Displacement Wash: Wash the filter cake with 2 x 10 mL of cold Isopropanol.
 - Reasoning: IPA displaces the residual water/mother liquor (removing dissolved aniline) and facilitates faster drying.
- Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Logic & Visualization

The following diagram illustrates the decision logic for the solvent screening and the physical process flow.



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Figure 1: Process Flow Diagram for the purification of aryl biguanide salts, highlighting critical impurity rejection points.

Quality Control & Validation

To validate the protocol, the following analytical specifications should be met:

- Appearance: White to off-white crystalline solid.
- Melting Point: The HCl salt of aryl biguanides typically melts with decomposition. Expect a range $>220^{\circ}\text{C}$ (Specific value depends on the exact polymorph, typically $\sim 240\text{-}245^{\circ}\text{C}$ for similar halogenated analogs).
- HPLC Purity: $>99.5\%$ (Area %).
 - Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.
 - Detection: UV @ 254 nm (Phenyl ring absorption).

References

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- Relevance: Structural confirmation and physicochemical property estimation.[4][5]

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